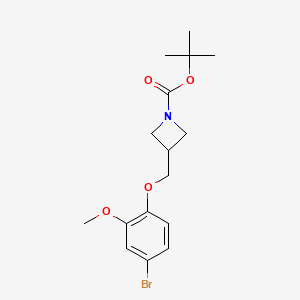

tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

Description

Molecular Architecture and Key Features

The molecular structure of tert-butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate integrates three critical components:

- Azetidine ring : A four-membered saturated heterocycle with one nitrogen atom, conferring ring strain and conformational rigidity.

- tert-Butyl carbamate (Boc) group : A bulky protecting group attached to the azetidine nitrogen, enhancing solubility and stability during synthetic modifications.

- 4-Bromo-2-methoxyphenoxy methyl side chain : A bromine-substituted aromatic ether moiety that influences electronic properties and potential bioactivity.

The compound’s molecular formula is C₁₆H₂₀BrNO₄ , with a molecular weight of 370.24 g/mol . Key spectroscopic characteristics include:

- ¹H NMR : Signals at δ 1.42 ppm (tert-butyl), δ 3.78 ppm (methoxy group), and δ 4.20–4.50 ppm (azetidine and methylene protons).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of ether).

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀BrNO₄ |

| Molecular Weight | 370.24 g/mol |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO, THF |

| Storage Conditions | Refrigerated, inert atmosphere |

The azetidine ring’s puckered conformation and the electron-withdrawing bromine atom create a polarized structure, facilitating nucleophilic substitutions at the benzylic position.

Historical Context in Heterocyclic Chemistry

Azetidine derivatives emerged as significant targets in the mid-20th century, driven by the discovery of naturally occurring azetidine-2-carboxylic acid in Convallaria majalis (lily of the valley). Early synthetic routes relied on:

- Reduction of β-lactams : Using LiAlH₄ or AlCl₃ to open strained lactam rings.

- Ring-closing metathesis : Transition-metal-catalyzed cyclization of dienes.

The introduction of this compound reflects advancements in regioselective functionalization . For example, the Paternò–Büchi reaction enabled stereocontrolled synthesis of azetidine oxides, while modern methods employ Horner–Wadsworth–Emmons (HWE) olefination to install side chains. The compound’s bromophenoxy group derives from Ullmann coupling or nucleophilic aromatic substitution, as seen in the synthesis of 4-bromo-2-methoxybenzaldehyde precursors.

Role of Azetidine Derivatives in Modern Medicinal Chemistry

Azetidines are prized for their:

- Bioisosteric potential : Mimicking pyrrolidine or piperidine rings while offering improved metabolic stability.

- Constrained geometry : Enhancing binding affinity to targets like G protein-coupled receptors (GPCRs).

This compound has been investigated for:

- Kinase inhibition : The bromine atom may occupy hydrophobic pockets in ATP-binding sites.

- Antibacterial activity : Azetidine carboxylates disrupt cell wall synthesis in Gram-positive pathogens.

- Neurotransmitter modulation : Methoxy groups mimic catecholamines, suggesting applications in Parkinson’s disease.

Ongoing research focuses on derivatizing the phenoxy methyl group to optimize pharmacokinetics, such as replacing bromine with fluorine to enhance blood-brain barrier penetration.

Properties

IUPAC Name |

tert-butyl 3-[(4-bromo-2-methoxyphenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-13-6-5-12(17)7-14(13)20-4/h5-7,11H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQAPNYCRSKCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromoazetidine-1-carboxylate Precursor

The tert-butyl-protected 3-bromoazetidine intermediate is a critical precursor. A scalable method involves reacting epichlorohydrin with N-substituted benzylamines under superbase conditions (LiDA-KOR in THF at −78°C), achieving regio- and diastereoselective azetidine ring formation. Subsequent Boc protection yields tert-butyl 3-bromoazetidine-1-carboxylate.

Coupling with 4-Bromo-2-methoxyphenol

The bromoazetidine intermediate undergoes nucleophilic substitution with 4-bromo-2-methoxyphenol. In DMF with K₂CO₃ at 60°C, the reaction achieves quantitative yield (100%). The phenoxy group displaces bromide via an SN2 mechanism, facilitated by the polar aprotic solvent.

Table 1: Reaction Conditions for Nucleophilic Substitution

Strain-Release Cyclization of 1-Azabicyclo[1.1.0]butane

Formation of 1-Azabicyclo[1.1.0]butane

Strain-release strategies enable direct functionalization of azetidines. 1-Azabicyclo[1.1.0]butane, synthesized from 2,3-dibromopropan-1-amine hydrobromide and nBuLi, reacts with organomagnesium reagents to open the strained ring.

Electrophilic Trapping with Phenolic Electrophiles

The intermediate is trapped with 4-bromo-2-methoxybenzyl bromide in toluene at 100°C, yielding the target compound. This method avoids pre-functionalized azetidines but requires careful control of stoichiometry (3.0 equiv aryl halide).

Table 2: Strain-Release Functionalization Parameters

| Organomagnesium Reagent | Electrophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| (4-Bromo-2-methoxybenzyl)MgBr | 1-Azabicyclo[1.1.0]butane | Toluene | 100°C | 65% |

Mitsunobu Reaction for Etherification

Azetidine Alcohol Preparation

Hydrolysis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (via Boc-deprotection or reduction) generates the alcohol intermediate.

Multi-Step Synthesis from Epoxide Derivatives

Epoxide Opening with Amines

Epichlorohydrin reacts with tert-butyl carbamate-protected amines to form azetidine epoxides. For example, tert-butyl 3-(oxiran-2-ylmethyl)azetidine-1-carboxylate is synthesized via epoxide intermediates.

Ring-Opening with Phenolic Nucleophiles

The epoxide undergoes ring-opening with 4-bromo-2-methoxyphenol in the presence of Lewis acids (e.g., BF₃·OEt₂), forming the desired ether linkage. This method is less common but offers regioselectivity.

Table 3: Comparative Analysis of Methods

Critical Analysis of Reaction Mechanisms

-

Nucleophilic Substitution : Proceeds via a bimolecular mechanism (SN2), favored by the steric accessibility of the azetidine bromide.

-

Strain-Release : Leverages the high ring strain of 1-azabicyclo[1.1.0]butane, enabling rapid electrophilic trapping.

-

Mitsunobu Reaction : Utilizes redox chemistry to form ethers, ideal for sterically hindered substrates .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in polar aprotic solvents.

Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dehalogenated products or other substituted derivatives.

Substitution: Azides, thiols, or other nucleophile-substituted products.

Ester Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate serves as a scaffold for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity. Research has shown that compounds with similar structures can exhibit significant inhibitory effects on cancer cell proliferation, indicating potential use in cancer therapeutics .

Biological Research

This compound can be utilized in biological studies to investigate the effects of azetidine derivatives on various biological systems. It may serve as a precursor for synthesizing bioactive molecules that interact with specific molecular targets, such as enzymes and receptors . The azetidine moiety is particularly noteworthy for its potential role in influencing binding affinities and biological interactions.

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its versatility allows it to be employed in synthesizing polymers and advanced materials, leveraging its reactivity for various applications . The presence of halogen groups enhances its utility in chemical reactions, such as substitution and coupling reactions.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating azetidine derivatives, including this compound:

Synthesis : The synthesis process typically involves reacting 4-bromo-2-methoxyphenol with tert-butyl azetidine under controlled conditions to optimize yield.

Biological Evaluation : In vitro assays have indicated that compounds similar to this one can inhibit cell proliferation in cancer cell lines, suggesting promising therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates or inhibitors, while the phenoxy and ester groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Brominated vs. Iodinated Derivatives

- tert-Butyl 3-((4-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate (CAS: 2748277-89-4) Molecular Formula: C₁₅H₁₉BrINO₃ Molecular Weight: 468.14 g/mol Key Difference: Replaces the methoxy group with iodine, increasing molecular weight by 126.9 g/mol compared to the parent compound.

- tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate (CAS: 1893404-59-5) Molecular Formula: C₁₅H₁₇BrN₂O₃ Molecular Weight: 353.2 g/mol Key Difference: Substitutes methoxy with a cyano group (-CN), reducing steric bulk and increasing electron-withdrawing effects, which may alter nucleophilic reactivity .

Heterocyclic Substituents on the Azetidine Ring

Triazole and Benzotriazole Derivatives

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q)

- tert-Butyl 3-(1H-benzotriazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4r) Yield: 43% HRMS (ESI+): Calc.

Aliphatic and Functional Group Variations

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8) Molecular Formula: C₁₀H₁₈BrNO₂ Molecular Weight: 264.16 g/mol Key Difference: Replaces the phenoxy group with a bromoethyl chain, significantly reducing steric hindrance and enabling alkylation reactions .

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2)

Table 2. Spectral Data Comparison

Key Findings and Implications

Yield Trends : Bulky substituents (e.g., benzotriazole) reduce yields due to steric hindrance during Aza-Michael additions .

Spectral Signatures: IR C=O stretches remain consistent (~1725 cm⁻¹), confirming Boc group stability. ¹⁵N NMR is critical for verifying nitrogenous heterocycles .

Biological Activity

Tert-butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20BrNO3

- Molecular Weight : 342.22 g/mol

- CAS Number : 2270912-62-2

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The presence of the bromo and methoxy groups may allow for interaction with various receptors, particularly those involved in neurotransmission and inflammation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Some azetidine derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of related azetidine derivatives was evaluated. The results indicated that certain modifications to the azetidine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of azetidine derivatives in a murine model of arthritis. The study found that compounds with a similar structure significantly reduced inflammatory markers such as TNF-alpha and IL-6. This raises the possibility that this compound could be beneficial in managing inflammatory conditions.

Q & A

Q. What synthetic strategies are typically employed to prepare tert-butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis often involves two key steps: (1) Formation of the ether linkage between the azetidine and bromomethoxyphenoxy moiety, and (2) Boc protection of the azetidine nitrogen.

- Ether Formation : A Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution (using a brominated phenol derivative and a base like NaH) is common. For bromophenol derivatives, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and dimethoxyethane/water solvent) can introduce the bromo group .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., DMAP) .

Purification typically involves column chromatography (e.g., hexanes/EtOAc gradients with 0.25% Et₃N to prevent decomposition) .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (visualized under UV).

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies methoxy (δ ~3.8 ppm), tert-butyl (δ ~1.4 ppm), and azetidine protons (δ ~3.5–4.5 ppm). ¹³C NMR confirms Boc carbonyl (δ ~155 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Single-Crystal X-ray Diffraction : For absolute configuration, crystals are grown via slow evaporation (e.g., in EtOAc/hexanes), with data collected at 100 K. R factors <0.05 indicate high reliability .

Advanced Research Questions

Q. How can low yields during the bromophenoxy coupling step be resolved?

- Methodological Answer : Low yields in coupling reactions (e.g., Suzuki-Miyaura) may arise from:

- Catalyst Deactivation : Use freshly distilled solvents (e.g., degassed dimethoxyethane/water) and rigorously anhydrous conditions .

- Substrate Sensitivity : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates.

- Optimized Conditions : Increase reaction temperature (reflux at 90°C) and extend reaction time (12–24 hours). Monitor progress via TLC (hexanes/EtOAc 3:1) .

- Workup : Extract with saturated NaHCO₃ to remove unreacted boronic acid, followed by silica gel chromatography .

Q. What analytical approaches resolve conflicting NMR data for azetidine ring protons?

- Methodological Answer : Signal overlap in ¹H NMR can occur due to diastereotopic protons or conformers. Mitigation strategies include:

- Solvent Variation : Compare spectra in CDCl₃ vs. DMSO-d₆ to shift proton environments.

- 2D NMR : Utilize COSY to identify coupling networks and HSQC to correlate ¹H-¹³C signals.

- Variable Temperature NMR : Cooling to 233 K slows ring puckering, simplifying splitting patterns .

- Crystallographic Validation : Cross-reference with X-ray data (e.g., bond angles and torsion angles from Acta Cryst. reports) .

Q. How can undesired side reactions during Boc deprotection be minimized?

- Methodological Answer : Boc deprotection under acidic conditions (e.g., TFA/DCM) may cause azetidine ring opening or methoxy group cleavage. Solutions include:

- Mild Deprotection : Use 10% TFA in DCM at 0°C for 30 minutes instead of prolonged room-temperature exposure .

- Alternative Reagents : Replace TFA with HCl in dioxane (4 M, 1 hour, 0°C) for selective cleavage.

- Monitoring : Track reaction progress via LC-MS to terminate before side reactions dominate. Quench with cold NaHCO₃ to neutralize acids promptly .

Q. What strategies improve crystallinity for X-ray structural analysis?

- Methodological Answer : Poor crystallization is common due to flexible azetidine and phenoxy groups. Strategies:

- Co-Crystallization : Add a small-molecule coformer (e.g., succinic acid) to stabilize lattice interactions.

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexanes, acetone/water) via vapor diffusion.

- Derivatization : Introduce heavy atoms (e.g., bromine) to enhance diffraction .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity reports in cross-coupling reactions involving the bromo substituent?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd sources, ligand systems) require systematic validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.